molecular formula C24H24ClN5O2 B2823934 9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-70-1

9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2823934
CAS No.: 877616-70-1
M. Wt: 449.94
InChI Key: YVGVFXMBVWJCTM-UHFFFAOYSA-N
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Description

9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Addition of the phenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction, where the phenylpropyl group is attached to the pyrimidine ring.

    Final modifications: Additional steps may be required to introduce the methyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules. Its structure suggests it could interact with proteins, nucleic acids, or other biomolecules, making it a candidate for drug development or biochemical studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with molecular targets in biological systems. This could include binding to specific proteins or enzymes, altering their activity, and affecting cellular pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substitutions on the phenyl and pyrimidine rings. Examples include:

  • 9-(3-bromophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • 9-(3-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of 9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific combination of functional groups and the resulting properties. The presence of the chlorophenyl group, along with the phenylpropyl and methyl groups, gives it distinct chemical and biological characteristics that differentiate it from similar compounds.

Properties

IUPAC Name

9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-27-21-20(22(31)30(24(27)32)13-6-10-17-8-3-2-4-9-17)29-15-7-14-28(23(29)26-21)19-12-5-11-18(25)16-19/h2-5,8-9,11-12,16H,6-7,10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGVFXMBVWJCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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